7-[4-(cyclohexylacetyl)piperazin-1-yl]-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-[4-(cyclohexylacetyl)piperazin-1-yl]-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a triazolo ring, and a pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the various rings and the attachment of the functional groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the piperazine ring might be involved in reactions with acids or bases, while the triazolo and pyrimidine rings might participate in reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the functional groups and rings within the molecule. These properties could include things like solubility, melting point, and reactivity .科学的研究の応用
Antihypertensive Activity
Compounds with structural similarities, particularly those involving 1,2,4-triazolo[1,5-a]pyrimidines and piperazine moieties, have been synthesized and evaluated for their antihypertensive activities. Studies have shown that certain derivatives within this class exhibit promising antihypertensive effects, indicating their potential in the development of new therapeutic agents for managing high blood pressure (Bayomi et al., 1999).
Neurological Disorders
Research into adenosine A2a receptor antagonists has identified piperazine and triazolo[1,5-a][1,3,5]triazine derivatives as potent and selective compounds. These molecules have been found effective in mouse models of Parkinson's disease, showcasing their potential in treating neurological disorders by targeting specific receptor subtypes (Vu et al., 2004).
Adenosine Receptor Affinity
Further investigation into the affinity and selectivity of adenosine receptor subtypes has led to the synthesis of new derivatives with significant activity. Modifications to the core structure, such as incorporating aryl(alkyl)amino- and piperazin-1-yl- moieties, have enhanced the targeting of human adenosine A1 and/or A2A receptors. This research provides insights into the design of compounds with potential applications in treating diseases influenced by adenosine receptor function (Squarcialupi et al., 2017).
Antimicrobial and Insecticidal Agents
The synthesis and evaluation of various heterocyclic compounds, including triazolo[1,5-a]pyrimidines and related structures, have demonstrated antimicrobial and insecticidal activities. These studies reveal the potential of these compounds as lead molecules in the development of new agents for controlling microbial infections and pest infestations (Solankee & Patel, 2004).
将来の方向性
作用機序
Target of Action
Compounds with a similar [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors . LSD1, or Lysine Specific Demethylase 1, is an enzyme that plays a crucial role in gene expression.
Mode of Action
For instance, docking studies of related compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue could be responsible for their activity .
特性
IUPAC Name |
2-cyclohexyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O/c1-17-7-9-19(10-8-17)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-18-5-3-2-4-6-18/h7-10,16,18H,2-6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBJYDVSVTUDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。